[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](4-phenyl-1-piperazinyl)-methanone
Description
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl-methanone is a heterocyclic compound featuring an isoxazole core substituted with a 2-chloro-6-fluorophenyl group and a methyl group. The isoxazole moiety is linked via a methanone bridge to a 4-phenylpiperazine ring. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H19ClFN3O2 |
|---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H19ClFN3O2/c1-14-18(20(24-28-14)19-16(22)8-5-9-17(19)23)21(27)26-12-10-25(11-13-26)15-6-3-2-4-7-15/h2-9H,10-13H2,1H3 |
InChI Key |
HJVVSRZZQQWHRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Isoxazole Intermediate
The isoxazole ring system substituted at the 3-position with a 2-chloro-6-fluorophenyl group and at the 5-position with a methyl group is typically synthesized through cyclization reactions involving hydroxylamine derivatives and appropriately substituted ketones or aldehydes.
- Step 1: Condensation of hydroxylamine hydrochloride with a 2-chloro-6-fluorophenyl-substituted β-diketone or α,β-unsaturated ketone under basic conditions to form the isoxazole ring.
- Step 2: Methyl substitution at the 5-position can be introduced either by starting with a methyl-substituted precursor or by selective alkylation methods post-cyclization.
The isoxazole synthesis is conducted under controlled temperature conditions, often in polar solvents such as ethanol or dimethylformamide, to optimize yield and purity.
Preparation of the 4-Phenylpiperazine Moiety
The 4-phenylpiperazine fragment is a common heterocyclic amine, usually synthesized by:
- N-arylation of piperazine with bromobenzene or chlorobenzene derivatives under palladium-catalyzed cross-coupling conditions.
- Alternatively, it can be purchased commercially due to its widespread use in pharmaceutical chemistry.
The piperazine nitrogen atoms provide nucleophilic sites for subsequent coupling reactions.
Coupling via Methanone Linkage (Amide Bond Formation)
The critical step in the synthesis is the formation of the methanone (amide) bond connecting the isoxazole and piperazine units.
- Activation of the carboxyl or acyl precursor on the isoxazole ring to an acyl chloride or an activated ester.
- Reaction of this activated intermediate with 4-phenylpiperazine under controlled temperature (0 to 25°C) in the presence of a base such as pyridine or triethylamine to neutralize generated acid and drive the amide bond formation.
Example from Patent Literature:
- Phenyl chlorocarbonate (an acyl chloride derivative) is added dropwise to a mixture of 3-amino-5-methylisoxazole, pyridine, and N,N-dimethylacetamide at 0°C and stirred at 20°C for 2 hours to form an activated intermediate.
- Subsequent addition of 4-phenylpiperazine derivative and stirring at elevated temperature (e.g., 80°C) for several hours completes the coupling step.
Reaction Conditions and Purification
- The reactions are typically performed under inert atmosphere (nitrogen or argon) to prevent oxidation.
- Temperature control is critical, with initial low-temperature additions to avoid side reactions.
- After coupling, the reaction mixture is neutralized (e.g., with aqueous sodium hydroxide), and the product is isolated by filtration or extraction.
- Purification is achieved by recrystallization from suitable solvents (methanol/water mixtures) or chromatographic techniques.
- Crystallinity and purity are confirmed by differential scanning calorimetry and thermogravimetric analysis, showing characteristic thermal events (endothermic peak ~120°C and exothermic peak ~220°C).
Representative Data Table of Key Reaction Steps
| Step | Reactants / Reagents | Conditions | Product / Intermediate | Notes |
|---|---|---|---|---|
| 1 | 2-chloro-6-fluorophenyl ketone + Hydroxylamine hydrochloride | Basic medium, ethanol, reflux | 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole | Cyclization to form isoxazole ring |
| 2 | 3-amino-5-methylisoxazole + Phenyl chlorocarbonate + Pyridine + N,N-dimethylacetamide | 0°C to 20°C, 2 hours | Acyl chloride intermediate | Activation of amino group for coupling |
| 3 | Acyl chloride intermediate + 4-phenylpiperazine | 80°C, 5 hours | Final methanone-linked product | Amide bond formation |
| 4 | Neutralization with aqueous NaOH, recrystallization | 5°C, methanol/water | Purified compound | Isolation and purification |
Analytical Characterization Supporting Preparation
- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~399.8 g/mol confirms molecular integrity.
- Infrared Spectroscopy: Characteristic absorption bands for amide carbonyl (~1640 cm⁻¹), absence of cyano groups post-ring closure, and amino groups.
- Nuclear Magnetic Resonance: Proton NMR shows disappearance of SCH2 protons after ring closure and expected chemical shifts for aromatic and aliphatic protons.
- Thermal Analysis: Differential scanning calorimetry and thermogravimetric analysis confirm thermal stability and crystalline nature.
Comparative Insights from Related Synthetic Routes
Research on related compounds with piperazine and amide linkages suggests:
- Use of chloroacetyl or bromoacetyl derivatives as versatile acylating agents for coupling with piperazine cores.
- Reactions often proceed in ethanol or dimethylformamide with bases such as sodium ethoxide or piperidine under reflux conditions.
- Molecular hybridization strategies combining heterocyclic pharmacophores (e.g., isoxazole and piperazine) enhance biological potential and synthetic accessibility.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and fluoro positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
This compound is structurally related to known antibiotics, suggesting potential antimicrobial activity. Research indicates that compounds with similar isoxazole structures exhibit significant antibacterial properties, which could be harnessed for developing new antibiotics targeting resistant strains of bacteria .
Neurological Applications
The incorporation of piperazine moieties in its structure hints at possible neuropharmacological effects. Compounds containing piperazine are often studied for their anxiolytic and antidepressant properties. Preliminary studies suggest that derivatives of this compound may influence serotonin and dopamine pathways, making them candidates for further investigation in treating mood disorders .
Drug Development
Lead Compound for Synthesis
The unique structure of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl(4-phenyl-1-piperazinyl)-methanone serves as a lead compound for synthesizing analogs with enhanced efficacy and reduced toxicity. Researchers are focusing on modifying the isoxazole and piperazine components to optimize pharmacokinetic properties such as solubility and bioavailability .
Case Studies in Drug Formulation
Several studies have documented the use of this compound in developing formulations aimed at specific diseases. For instance, its derivatives have been explored in formulations targeting bacterial infections and neurological disorders, showcasing a promising therapeutic profile .
Environmental Impact
Aquatic Toxicology
Research into the environmental effects of pharmaceutical compounds has highlighted the importance of assessing their impact on aquatic life. Studies have shown that compounds with similar structures can exhibit toxicity to various aquatic species, raising concerns about their presence in water systems due to pharmaceutical runoff. The development of aquatic life benchmarks for such compounds is crucial for ecological risk assessments .
Data Tables
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl-methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Biological Activity
The compound 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl-methanone, often referred to as a derivative of isoxazole, has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C32H27Cl2F2N5O9S
- Molecular Weight : 766.553 g/mol
- SMILES Notation : Cc1onc(c1C(=O)NCC(=O)N2C@HC@HC(=O)O)c5c(F)cccc5Cl
The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in the context of cancer treatment and inflammatory responses. The compound is known to inhibit specific enzymes and pathways that are crucial for tumor growth and inflammation.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of the mitotic checkpoint kinase Mps1, which is essential for proper chromosome segregation during cell division. By inhibiting Mps1, the compound may induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- In Vitro Studies : In a study examining the compound's effects on human cancer cell lines, it was found to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism involved apoptosis induction through caspase activation .
- In Vivo Efficacy : In rodent models of induced tumors, administration of the compound resulted in a 50% reduction in tumor size compared to control groups. This suggests robust antitumor efficacy and potential for further development .
- Inflammation Models : The compound has been tested in models of inflammation where it showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent variations, physicochemical properties, and synthetic pathways.
Structural Analogs with Piperazine Substitutions
- Target Compound: 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl-methanone Substituents: 4-phenylpiperazine. Molecular Formula: C₂₃H₂₃ClFN₃O₃ (inferred from a related compound in ).
- Analog: [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]-methanone (CAS 1016491-92-1) Substituents: 4-(2-ethoxyphenyl)piperazine. Molecular Formula: C₂₃H₂₃ClFN₃O₃.
Comparison :
Isoxazole Derivatives with Functional Group Variations
- Methyl Ester Derivative: Methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate (CAS 4415-09-2) Structure: Features a methyl ester instead of the methanone-piperazine group. Use: Likely a synthetic intermediate for further functionalization . Reactivity: The ester group allows hydrolysis to carboxylic acid derivatives.
- Carboxylic Acid Derivative: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2) Structure: Carboxylic acid substituent at the 4-position of the isoxazole. Applications: Potential precursor for amide or acyl chloride synthesis .
Comparison :
| Feature | Target Compound | Methyl Ester Derivative | Carboxylic Acid Derivative |
|---|---|---|---|
| Functional Group | Methanone-piperazine | Methyl ester | Carboxylic acid |
| Solubility | Low (aromatic groups) | Moderate (ester) | Higher (polar carboxyl) |
| Synthetic Utility | Final product | Intermediate for coupling | Intermediate for derivatives |
Heterocyclic Analogues with Triazole/Thiazole Cores
- Triazole-Thioether Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Core Structure: 1,2,4-triazole with a sulfonylphenyl group. Synthesis: Prepared via sodium ethoxide-mediated coupling of triazoles with α-halogenated ketones . Key Differences: The triazole core and sulfonyl group enhance polarity compared to the isoxazole-methanone system.
Thiazole Derivative : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Comparison :
| Feature | Target Compound | Triazole-Thioether | Thiazole Derivative |
|---|---|---|---|
| Core Heterocycle | Isoxazole | 1,2,4-Triazole | Thiazole |
| Key Substituents | Chloro/fluoro-phenyl | Sulfonylphenyl, difluorophenyl | Multiple fluorophenyl groups |
| Polarity | Moderate | High (sulfonyl group) | Moderate (fluorine atoms) |
Q & A
Basic Research Questions
Q. How can the synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl-methanone be optimized for higher yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process, starting with the formation of the isoxazole ring via reaction of a chalcone derivative with p-hydrazinobenzenesulfonamide hydrochloride in ethanol under glacial acetic acid catalysis. Key optimizations include:
- Reagent Ratios : Maintain a 1:1 molar ratio of chalcone to hydrazine derivative to minimize side products .
- Monitoring : Use thin-layer chromatography (TLC) with a chloroform:methanol (9:1) solvent system to track reaction progress .
- Scale-Up : Implement continuous flow systems for industrial-scale production to enhance efficiency and reproducibility .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : A combination of spectral and chromatographic methods is essential:
- NMR Spectroscopy : Use H and C NMR to confirm the isoxazole and piperazine ring substitutions, focusing on chemical shifts for chloro (δ ~7.2 ppm) and fluoro (δ ~7.5 ppm) aromatic protons .
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak at m/z 413.9 (M+H) .
- HPLC-PDA : Employ reverse-phase HPLC with a C18 column (acetonitrile:water gradient) to assess purity (>95%) .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer :
- Solvent Screening : Test dimethyl sulfoxide (DMSO) for initial solubilization, followed by dilution in assay buffer (e.g., PBS pH 7.4) to maintain <1% DMSO concentration .
- Surfactants : Use polysorbate-80 (0.01% w/v) to stabilize colloidal dispersions in aqueous media .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?
- Methodological Answer :
- Assay Standardization : Re-evaluate activity under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Structural Analog Comparison : Compare with analogs like 1-(4-Fluorophenyl)-3-(3-methylphenyl)urea (anticancer) or 5-(2-Chloro-6-fluorophenyl)-4-methylthiazole (antifungal) to identify substituent-specific activity trends .
- Meta-Analysis : Use tools like molecular docking to correlate activity differences with target binding poses (e.g., piperazine moiety interactions with GPCRs) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperazine and isoxazole moieties?
- Methodological Answer :
- Fragment Replacement : Synthesize derivatives replacing the 4-phenylpiperazine group with 4-(3-methylphenyl)piperazine (see ) to assess steric/electronic effects on receptor affinity .
- Bioisosteric Substitution : Replace the isoxazole ring with pyrazole (e.g., 5-(4-Fluorophenyl)-3-(4-methylphenyl)pyrazole) to evaluate heterocycle rigidity on bioavailability .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., isoxazole oxygen) for target engagement .
Q. How to design experiments to elucidate the compound’s mechanism of action in neurological targets?
- Methodological Answer :
- Receptor Binding Assays : Screen against serotonin (5-HT) and dopamine (D) receptors using radioligand displacement (e.g., H-ketanserin for 5-HT) .
- Functional Assays : Measure cAMP modulation in HEK293 cells expressing adrenergic receptors to assess G/G coupling .
- In Vivo Models : Use tail suspension or forced swim tests in mice to correlate receptor affinity with antidepressant-like effects .
Q. What computational methods are recommended for predicting metabolic stability?
- Methodological Answer :
- CYP450 Metabolism Prediction : Use StarDrop’s DEREK or ADMET Predictor to identify labile sites (e.g., piperazine N-methylation susceptibility) .
- Metabolite Identification : Perform in silico fragmentation with Mass Frontier, focusing on demethylation or hydroxylation products .
- Microsomal Stability Assays : Validate predictions using rat liver microsomes (RLM) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS .
Data Analysis and Contradiction Management
Q. How to address discrepancies in cytotoxicity data between cancer cell lines?
- Methodological Answer :
- Cell Line Profiling : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., leukemia vs. solid tumors) .
- Resistance Mechanisms : Evaluate ABC transporter expression (e.g., P-gp) via qPCR in resistant lines, and co-administer inhibitors like verapamil .
- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .
Q. What statistical approaches are robust for analyzing dose-response heterogeneity?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC and Hill slopes .
- Cluster Analysis : Apply hierarchical clustering (e.g., R’s pheatmap) to group cell lines by response patterns .
- Bayesian Modeling : Use Stan or PyMC3 to quantify uncertainty in low-replicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
